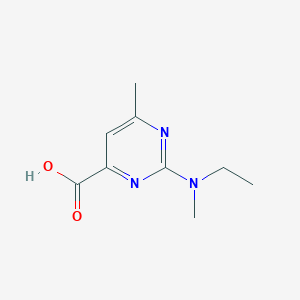
4-Propyl-4-cyclopentene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propyl-4-cyclopentene-1,3-dione is an organic compound with the molecular formula C8H10O2 It is a derivative of cyclopentene-1,3-dione, where a propyl group is attached to the fourth carbon atom of the cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-4-cyclopentene-1,3-dione typically involves the Michael addition reaction. This reaction is a type of nucleophilic addition where a carbanion or another nucleophile adds to an α,β-unsaturated carbonyl compound. In this case, the reaction involves the addition of a propyl group to cyclopentene-1,3-dione under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of specific catalysts, temperature control, and purification techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-Propyl-4-cyclopentene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-Propyl-4-cyclopentene-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Propyl-4-cyclopentene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes, proteins, or other biomolecules, leading to various biochemical effects .
Comparison with Similar Compounds
4-Propyl-4-cyclopentene-1,3-dione can be compared with other similar compounds such as:
4-Cyclopentene-1,3-dione: The parent compound without the propyl group.
1,3-Cyclopentanedione: A related compound with a different ring structure.
2-Cyclopenten-1-one: Another derivative with a different functional group arrangement.
Properties
CAS No. |
58940-74-2 |
|---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
4-propylcyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C8H10O2/c1-2-3-6-4-7(9)5-8(6)10/h4H,2-3,5H2,1H3 |
InChI Key |
HUZHDRQHQVAXOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2-fluorophenyl)methyl N-[1-[(5-acetylfuran-2-yl)methyl]pyrazol-4-yl]carbamate](/img/structure/B13940445.png)









![4-[2-(3,5-Dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-morpholine](/img/structure/B13940520.png)
